molecular formula C12H16BrN3O2 B578803 tert-Butyl (5-bromopyrimidin-2-yl)(cyclopropyl)carbamate CAS No. 1215205-89-2

tert-Butyl (5-bromopyrimidin-2-yl)(cyclopropyl)carbamate

Cat. No. B578803
CAS RN: 1215205-89-2
M. Wt: 314.183
InChI Key: AEFKUGYFFRKJFT-UHFFFAOYSA-N
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Description

“tert-Butyl (5-bromopyrimidin-2-yl)(cyclopropyl)carbamate” is a chemical compound with the molecular formula C12H16BrN3O2 . It has a molecular weight of 314.183g/mol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16BrN3O2/c1-12(2,3)18-11(17)16-9-6-14-8(13)7-15-9/h6-7H,1-3H3,(H,16,17) .

Scientific Research Applications

Crystal Structure Analysis

The tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate have been studied for their isomorphous crystal structures, which are part of a family of compounds utilized for analyzing simultaneous hydrogen and halogen bonds involving carbonyl groups. These structural analyses contribute to understanding molecular interactions in solid states (Baillargeon et al., 2017).

Synthetic Chemistry

Tert-Butyl (5-bromopyrimidin-2-yl)(cyclopropyl)carbamate is an intermediate in synthetic chemistry, facilitating the creation of complex molecules. For instance, it has been utilized in the synthesis of spirocyclopropanated analogues of Imidacloprid and Thiacloprid, showcasing its role in the development of novel insecticides (Brackmann et al., 2005).

Process Development and Pilot-Plant Synthesis

A practical and scalable synthesis method for derivatives, including tert-butyl (5-bromopyrimidin-2-yl)(cyclopropyl)carbamate, was described, showcasing its application in the manufacture of a lymphocyte function-associated antigen 1 inhibitor. This highlights the compound's relevance in pharmaceutical manufacturing processes (Li et al., 2012).

properties

IUPAC Name

tert-butyl N-(5-bromopyrimidin-2-yl)-N-cyclopropylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN3O2/c1-12(2,3)18-11(17)16(9-4-5-9)10-14-6-8(13)7-15-10/h6-7,9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFKUGYFFRKJFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1CC1)C2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682416
Record name tert-Butyl (5-bromopyrimidin-2-yl)cyclopropylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1215205-89-2
Record name 1,1-Dimethylethyl N-(5-bromo-2-pyrimidinyl)-N-cyclopropylcarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215205-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (5-bromopyrimidin-2-yl)cyclopropylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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